molecular formula C15H20N2O6 B13418202 L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-, methyl ester

L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-, methyl ester

Cat. No.: B13418202
M. Wt: 324.33 g/mol
InChI Key: QWGCABODXPAQFR-JQWIXIFHSA-N
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Description

L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-, methyl ester is a synthetic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a phenylmethoxycarbonyl group attached to the L-seryl moiety, which is further esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-, methyl ester typically involves the protection of the amino group of L-serine with a phenylmethoxycarbonyl (Cbz) group, followed by esterification with methanol. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids, followed by deprotection and purification steps to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Deprotection: Hydrogenation using palladium on carbon (Pd/C) or treatment with trifluoroacetic acid (TFA).

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

Scientific Research Applications

L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethoxycarbonyl group can act as a protecting group, allowing the compound to be selectively activated under certain conditions. The ester bond can be hydrolyzed to release the active form of the compound, which can then interact with its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-, methyl ester is unique due to the presence of both the phenylmethoxycarbonyl group and the esterified L-seryl moiety. This combination imparts specific chemical properties and reactivity, making it valuable for targeted applications in research and industry .

Biological Activity

L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-, methyl ester (commonly referred to as Z-Ser-Ala-OMe) is a synthetic amino acid derivative with potential biological activities. This compound has garnered interest in various fields including medicinal chemistry and pharmacology due to its structural characteristics and functional groups that may influence its biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N2O4C_{18}H_{19}N_{2}O_{4} with a molecular weight of approximately 313.348 g/mol. The compound features a phenylmethoxy carbonyl group which is significant for its biological activity.

PropertyValue
Molecular FormulaC18H19N2O4
Molecular Weight313.348 g/mol
CAS Number38428-20-5

1. Antimicrobial Activity

Research indicates that derivatives of amino acids exhibit antimicrobial properties. In particular, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the phenylmethoxy group enhances the lipophilicity of the compound, potentially improving membrane penetration and subsequent antibacterial action .

2. Anti-inflammatory Effects

A study on related compounds has demonstrated their ability to inhibit pro-inflammatory cytokines in vitro, suggesting a potential role in modulating inflammatory responses. This could be particularly relevant in conditions such as arthritis or other inflammatory diseases .

3. Neuroprotective Properties

Preliminary studies have hinted at neuroprotective effects attributed to similar amino acid derivatives. These compounds may mitigate neurotoxicity associated with certain neurodegenerative conditions by inhibiting neuronal nitric oxide synthase (nNOS), thereby reducing oxidative stress in neuronal tissues .

Case Study 1: Antimicrobial Screening

In a comparative study of various amino acid derivatives, L-Alanine derivatives were screened for antimicrobial activity against Staphylococcus aureus. The results showed that modifications at the N-terminal significantly enhanced activity, with some derivatives achieving minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Inhibition of Inflammatory Cytokines

A series of experiments evaluated the anti-inflammatory properties of several amino acid derivatives, including L-Alanine-based compounds. Results indicated that these compounds effectively reduced levels of TNF-alpha and IL-6 in cultured macrophages, supporting their potential use as anti-inflammatory agents .

Properties

Molecular Formula

C15H20N2O6

Molecular Weight

324.33 g/mol

IUPAC Name

methyl (2S)-2-[[(2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate

InChI

InChI=1S/C15H20N2O6/c1-10(14(20)22-2)16-13(19)12(8-18)17-15(21)23-9-11-6-4-3-5-7-11/h3-7,10,12,18H,8-9H2,1-2H3,(H,16,19)(H,17,21)/t10-,12-/m0/s1

InChI Key

QWGCABODXPAQFR-JQWIXIFHSA-N

Isomeric SMILES

C[C@@H](C(=O)OC)NC(=O)[C@H](CO)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C(=O)OC)NC(=O)C(CO)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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